molecular formula C11H15ClFNO B579849 3-Fluorophenmetrazine Hydrochloride

3-Fluorophenmetrazine Hydrochloride

Cat. No.: B579849
M. Wt: 231.69 g/mol
InChI Key: MHJBXKFJWSBWRE-UHFFFAOYSA-N
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Description

3-Fluorophenmetrazine (hydrochloride): is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has been sold online as a designer drug and is known for its stimulant properties . This compound is a regioisomer of both 2-fluorophenmetrazine and 4-fluorophenmetrazine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluorophenmetrazine Hydrochloride acts as a norepinephrine-dopamine releasing agent with EC50 values of 30 nM and 43 nM, respectively . It shows only negligible efficacy as a releaser of serotonin, with an EC50 value of 2558 nM . It interacts with dopamine transporters and norepinephrine transporters in HEK293 cells with potencies comparable to cocaine .

Cellular Effects

At sufficient doses, this compound is capable of reversing monoamine transporters, particularly transporters of the catecholamines dopamine and norepinephrine, and, to a much lesser degree, serotonin transporters . This leads to the release of these neurotransmitters from the cytosol into the extracellular space, where they are active .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit uptake mediated by dopamine transporters and norepinephrine transporters . At sufficient doses, it can reverse these transporters, thereby releasing neurotransmitters from the cytosol into the extracellular space .

Temporal Effects in Laboratory Settings

The duration of this compound effects is short-lived, with peak effects observed up to 2 hours . This increases the likelihood of repeated dosing .

Metabolic Pathways

The metabolic pathway of this compound involves N-oxidation, aryl hydroxylation and subsequent O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the O/N-bis-dealkylated metabolite . Further glucuronidation or sulfations may also occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenmetrazine (hydrochloride) involves the fluorination of phenmetrazine.

Industrial Production Methods: it is likely that the production involves standard chemical synthesis techniques used in the pharmaceutical industry, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenmetrazine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenmetrazine analogues .

Scientific Research Applications

Pharmacological Profile

3-FPM is a fluorinated analog of phenmetrazine, primarily acting as a norepinephrine-dopamine releasing agent. It exhibits a strong affinity for monoamine transporters, particularly dopamine (DA) and norepinephrine (NE) transporters. The effective concentrations (EC50) for dopamine and norepinephrine release are approximately 43 nM and 30 nM, respectively, while its potency for serotonin release is significantly lower at 2558 nM . This profile suggests that 3-FPM operates similarly to amphetamines rather than cocaine-like substances.

Table 1: Pharmacological Characteristics of 3-FPM

Property Value
Dopamine EC5043 nM
Norepinephrine EC5030 nM
Serotonin EC502558 nM
Routes of AdministrationOral, Insufflation, Intravenous
Duration of Action3–6 hours

Clinical Applications and Case Studies

Despite its potential utility in research, the non-medical use of 3-FPM has led to several clinical cases highlighting its risks. The substance has been implicated in various intoxication cases, often in combination with other psychoactive drugs.

Case Study Overview

  • Swedish Observational Study : A series of consultations at a Poison Information Center recorded cases involving 3-FPM. Among the patients, symptoms included tachycardia, agitation, and altered consciousness. Blood samples confirmed the presence of 3-FPM alongside other substances .
  • UK Case Report : A patient experienced severe complications after intravenous use of 3-FPM, leading to critical limb ischemia and renal failure. This case underscores the dangers associated with high-dose usage and polysubstance interactions .

Table 2: Summary of Clinical Cases Involving 3-FPM

Study/Case Findings
Swedish Poison Information CenterSymptoms: Tachycardia, agitation; Confirmed presence in blood/urine samples
UK Case ReportComplications: Limb ischemia; Required renal replacement therapy

Analytical Methods for Detection

The detection and quantification of 3-FPM in biological samples are crucial for understanding its pharmacokinetics and toxicology. Several analytical methods have been developed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying 3-FPM in whole blood with a sensitivity range of 0.001–0.100 mg/L .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for simultaneous quantification of multiple psychoactive substances including 3-FPM has been established .

Table 3: Analytical Methods for 3-FPM Detection

Method Sensitivity Range Applications
Liquid Chromatography-Tandem Mass Spectrometry0.001–0.100 mg/LBlood analysis
Gas Chromatography-Mass SpectrometryVaries by compoundMulti-drug screening

Comparison with Similar Compounds

    Phenmetrazine: The parent compound of 3-Fluorophenmetrazine, known for its stimulant properties.

    2-Fluorophenmetrazine: A regioisomer with similar stimulant effects.

    4-Fluorophenmetrazine: Another regioisomer with comparable properties.

Uniqueness: 3-Fluorophenmetrazine (hydrochloride) is unique due to its specific fluorination at the 3-position of the phenyl ring, which may result in different pharmacological properties compared to its regioisomers .

Biological Activity

3-Fluorophenmetrazine hydrochloride (3-FPM) is a fluorinated analogue of phenmetrazine, classified as a stimulant and part of the phenylmorpholine family. Its pharmacological profile indicates significant activity as a norepinephrine-dopamine releasing agent (NDRI), with implications for both therapeutic use and potential for abuse. This article reviews the biological activity of 3-FPM, including its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Pharmacodynamics

3-FPM primarily acts by releasing dopamine (DA) and norepinephrine (NE) while demonstrating negligible effects on serotonin (5-HT). The half-maximal effective concentration (EC50) values for DA and NE are approximately 43 nM and 30 nM, respectively, while the EC50 for serotonin is significantly higher at 2558 nM . This profile aligns with that of other amphetamine-like substances, indicating that 3-FPM functions more as a releaser than a blocker of monoamine transporters.

Table 1: Pharmacodynamic Properties of 3-FPM

NeurotransmitterEC50 (nM)
Dopamine (DA)43
Norepinephrine (NE)30
Serotonin (5-HT)2558

Pharmacokinetics

The pharmacokinetic properties of 3-FPM reveal its detection in serum and urine for extended periods. In one study, it was found in serum up to 82 hours post-ingestion and in urine for up to 116 hours . The peak serum concentration (CmaxC_{max}) reached was 210 ng/mL at approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours . The primary metabolic pathways include aryl-hydroxylation and N-hydroxylation, with most metabolites being excreted unchanged .

Table 2: Pharmacokinetic Data of 3-FPM

ParameterValue
CmaxC_{max}210 ng/mL
Time to CmaxC_{max}2.5 hours
Elimination Half-Life~8.8 hours
Detection in SerumUp to 82 hours
Detection in UrineUp to 116 hours

Case Studies

Several case studies have documented the effects and potential risks associated with the use of 3-FPM:

  • Case Report from Sweden : In an observational series involving 19 patients with confirmed acute polyintoxication including 3-FPM, symptoms ranged from tachycardia and agitation to seizures and respiratory depression. No unique toxidrome was identified, but stimulant-like effects were consistent across cases .
  • UK Case Study : A report detailed a patient who injected 3-FPM intravenously and subsequently required renal replacement therapy due to irreversible ischemia in the lower limbs. This case highlights the severe complications that can arise from misuse .
  • Overdose Presentation : A case involving a 33-year-old man who presented unresponsive after using both etizolam and 3-FPM illustrated the critical care challenges associated with stimulant overdoses. The patient exhibited severe agitation followed by loss of consciousness, necessitating intensive medical intervention .

Properties

IUPAC Name

2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBXKFJWSBWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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